1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine
Description
1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine is a piperazine derivative characterized by a methylsulfonyl group at the 1-position and a 2-thienylmethyl substituent at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes. The methylsulfonyl group enhances metabolic stability and polarity, while the thienylmethyl moiety may contribute to hydrophobic interactions in binding pockets .
Properties
Molecular Formula |
C10H16N2O2S2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C10H16N2O2S2/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
IMMIRIXICIFVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfonyl group can be reduced to a methylsulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Comparison with Other Derivatives
- Microwave-Assisted Synthesis : demonstrates that microwave irradiation (e.g., for 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) reduces reaction time from 7 hours to 40 seconds and improves yields (88% vs. 60% conventionally) .
- Reductive Amination : utilizes NaBH3CN for reductive amination to synthesize ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate, a method applicable to piperazine derivatives with aromatic substituents .
Serotonin Receptor Affinity
- 5-HT1A Antagonism : reports that 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibits a Ki of 0.6 nM for 5-HT1A, surpassing serotonin itself. The phthalimido group’s bulk likely enhances affinity, whereas the target compound’s thienylmethyl group may prioritize hydrophobic interactions .
- Antinociceptive Effects: highlights that sumatriptan’s antinociception involves 5-HT1A modulation, blocked by 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine. This suggests that piperazine derivatives with aryl substituents are critical for CNS activity .
Anticancer Activity
- Cytotoxicity : shows that 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives inhibit growth in liver, breast, and colon cancer cell lines (e.g., compound 5a reduces HUH7 viability). The target compound’s thienylmethyl group may similarly enhance cytotoxicity through membrane permeability .
Analgesic and Anti-Inflammatory Effects
- identifies 3-(4-(2-oxo-1,3-benzothiazol-2(3H)-yl)butyl)-1,3-benzothiazol-2(3H)-one derivatives with potent analgesic activity. The benzothiazolinone moiety, absent in the target compound, suggests structural divergence for specific biological targets .
Biological Activity
1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a methylsulfonyl group and a thienylmethyl substituent on the piperazine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine can be represented as follows:
This structure indicates the presence of a piperazine core, which is known for its versatility in drug design. The methylsulfonyl and thienylmethyl groups are critical for modulating the compound's interactions with biological targets.
The biological activity of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The sulfonyl group may enhance solubility and bioavailability, while the thienylmethyl moiety could facilitate binding to specific receptors involved in neurotransmission or other signaling pathways.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, research on similar compounds has shown that modifications on the piperazine ring can lead to enhanced antiproliferative effects against various cancer cell lines. The anticancer activity is often assessed using assays like MTT or cell viability tests.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine | A-549 (lung cancer) | TBD | TBD |
| Piperazine-1-carbodithioates | A-549 | 25.11 ± 2.49 |
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain structural modifications can lead to increased efficacy against bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A notable study synthesized a series of piperazine derivatives, including compounds structurally related to 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine. These compounds were evaluated for their cytotoxicity against lung carcinoma cells (A-549). The results demonstrated varying degrees of activity based on substituent effects, highlighting the importance of structural diversity in enhancing biological efficacy.
Structure-Activity Relationship (SAR)
The relationship between the structure and biological activity of piperazine derivatives has been extensively studied. Modifications at different positions on the piperazine ring significantly influence their pharmacological profiles. For example, introducing electron-withdrawing or electron-donating groups can alter receptor affinity and selectivity.
| Substituent | Activity | Notes |
|---|---|---|
| Methylsulfonyl | Enhances solubility | Improves bioavailability |
| Thienylmethyl | Potential receptor interaction | May target specific pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
